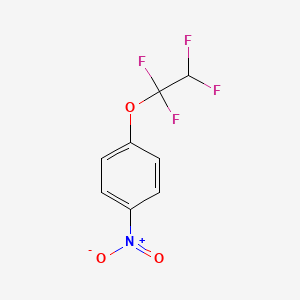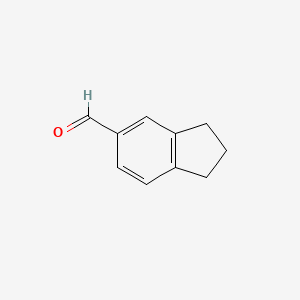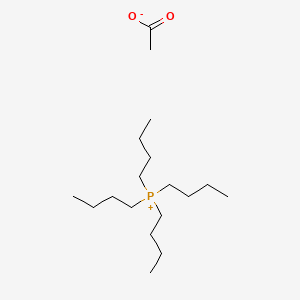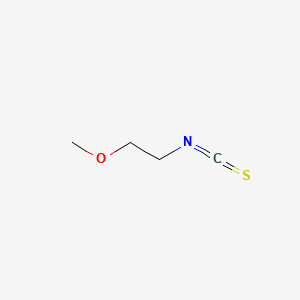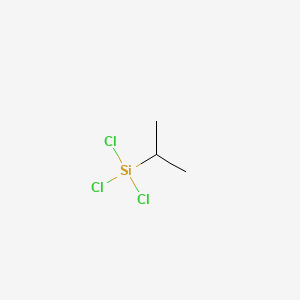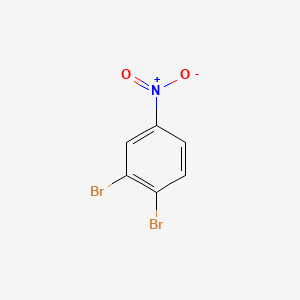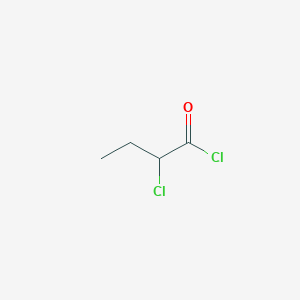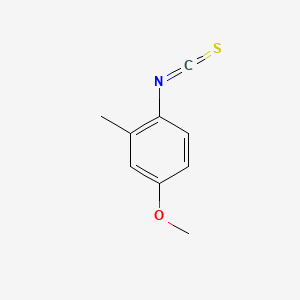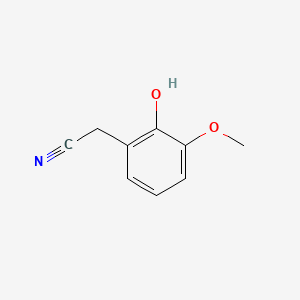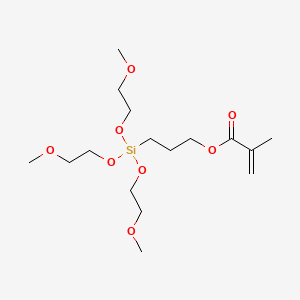
Methacryloxypropyltris(methoxyethoxy)silan
Übersicht
Beschreibung
Methacryloxypropyl tris(methoxyethoxy)silane is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Methacryloxypropyl tris(methoxyethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials, improving the compatibility and adhesion between different phases.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices, providing improved stability and performance.
Industry: Applied in the production of coatings, adhesives, and sealants, offering enhanced durability and resistance to environmental factors.
Wirkmechanismus
Target of Action
Methacryloxypropyl tris(methoxyethoxy)silane, also known as 3-methacryloxypropyltris(methoxyethoxy)silane, is primarily targeted towards various substrates in polymerization reactions . It is widely used as a monomer and as a coupling agent, which helps in the formation of bonds between different types of molecules .
Mode of Action
The mode of action of Methacryloxypropyl tris(methoxyethoxy)silane involves its interaction with other monomers, such as styrene or acrylates, to produce polymer films . It improves the mechanical properties and adhesion of these films to various substrates . Additionally, it is also used as a crosslinking agent in polymer gels, where it reacts with other functional groups, such as hydroxyl or carboxyl groups, to form stable covalent bonds that enhance the mechanical properties of the polymer .
Biochemical Pathways
The biochemical pathways affected by Methacryloxypropyl tris(methoxyethoxy)silane are primarily related to polymerization reactions . By interacting with other monomers, it facilitates the formation of polymer chains, thereby affecting the overall structure and properties of the resulting polymer .
Result of Action
The molecular and cellular effects of Methacryloxypropyl tris(methoxyethoxy)silane’s action are manifested in the improved mechanical properties and adhesion of the polymer films it helps create . It also enhances the stability of the polymer to UV radiation .
Action Environment
The action, efficacy, and stability of Methacryloxypropyl tris(methoxyethoxy)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis, potentially affecting its performance as a coupling agent . Therefore, it is typically stored and used under conditions that minimize exposure to moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methacryloxypropyl tris(methoxyethoxy)silane can be synthesized through the reaction of methacryloxypropyltrimethoxysilane with methoxyethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of methoxy groups with methoxyethoxy groups, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of methacryloxypropyl tris(methoxyethoxy)silane often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methacryloxypropyl tris(methoxyethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Polymerization: The methacryloxy group can participate in free-radical polymerization, forming cross-linked polymer networks.
Condensation: The silane groups can undergo condensation reactions with other silanes or silanols, leading to the formation of siloxane linkages.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.
Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, usually at elevated temperatures.
Condensation: Catalyzed by acids or bases, often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Polymerization: Cross-linked polymer networks.
Condensation: Siloxane linkages and networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methacryloxypropyltrimethoxysilane
- Vinyltris(methoxyethoxy)silane
- Trimethoxysilylpropyl methacrylate
Uniqueness
Methacryloxypropyl tris(methoxyethoxy)silane stands out due to its unique combination of methacryloxy and methoxyethoxy groups. This structure provides enhanced reactivity and versatility compared to similar compounds, making it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.
Eigenschaften
IUPAC Name |
3-[tris(2-methoxyethoxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8Si/c1-15(2)16(17)21-7-6-14-25(22-11-8-18-3,23-12-9-19-4)24-13-10-20-5/h1,6-14H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZPTAFGSRVFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](OCCOC)(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069154 | |
| Record name | 3-[Tris[methoxyethoxy]silyl]propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57069-48-4 | |
| Record name | 3-[Tris(2-methoxyethoxy)silyl]propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57069-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(tris(2-methoxyethoxy)silyl)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057069484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacryloxypropyl tris(methoxyethoxy)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-[tris(2-methoxyethoxy)silyl]propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[Tris[methoxyethoxy]silyl]propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[tris(2-methoxyethoxy)silyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methacryloxypropyl tris(methoxyethoxy)silane particularly useful in creating nail lacquer?
A1: Methacryloxypropyl tris(methoxyethoxy)silane plays a crucial role in enhancing the properties of nail lacquer by acting as a grafting agent. [] It achieves this due to its unique structure. The methacryloxypropyl group allows it to copolymerize with other acrylic and methacrylic esters, which form the backbone of many nail lacquers. The tris(methoxyethoxy)silane group can then interact with inorganic materials like silsesquioxane resins. This bridging effect between the organic polymer and inorganic resin significantly improves the abrasion resistance of the final nail lacquer film. []
Q2: How does Methacryloxypropyl tris(methoxyethoxy)silane contribute to the characterization of core-shell polymer hybrid nanoparticles?
A2: Methacryloxypropyl tris(methoxyethoxy)silane serves as a valuable tool in understanding the structure and properties of core-shell polymer hybrid nanoparticles. [] When these nanoparticles are functionalized with a small amount of trimethylsiloxy groups, Methacryloxypropyl tris(methoxyethoxy)silane can be attached to the surface. This allows researchers to employ DNP-enhanced 29Si solid-state NMR to confirm the presence of the core-shell structure and the success of the functionalization. [] Additionally, by comparing its behavior with similar alkoxysilanes, researchers can gain insights into the cross-linking capabilities and efficiency of surface functionalization, crucial factors influencing the application and properties of these nanoparticles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




